molecular formula C20H20ClN3O3S B3485171 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline

7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline

Cat. No.: B3485171
M. Wt: 417.9 g/mol
InChI Key: PKUCUTHJWYFCDC-UHFFFAOYSA-N
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Description

7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable piperazine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities . The exact molecular pathways and targets are still under investigation, but its ability to interfere with nucleic acid synthesis is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific sulfonylpiperazine moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-27-16-3-5-17(6-4-16)28(25,26)24-12-10-23(11-13-24)20-8-9-22-19-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUCUTHJWYFCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.